molecular formula C11H12F3NO2 B14775082 (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B14775082
M. Wt: 247.21 g/mol
InChI Key: VPYQIUMVXMMGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid is a compound of significant interest in various fields of scientific research. This compound features an amino group, a trifluoromethyl group, and a phenyl group attached to a butanoic acid backbone. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of transition metal catalysts or photoredox catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups.

Scientific Research Applications

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)

InChI Key

VPYQIUMVXMMGSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F

Origin of Product

United States

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